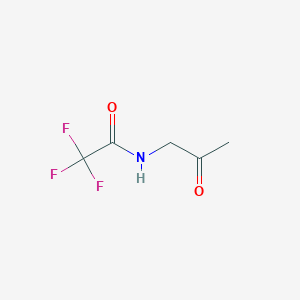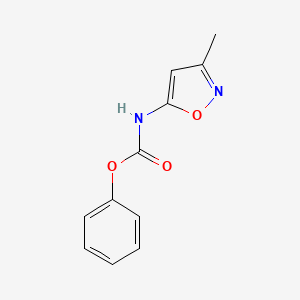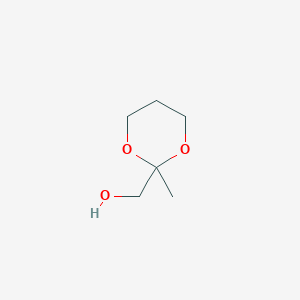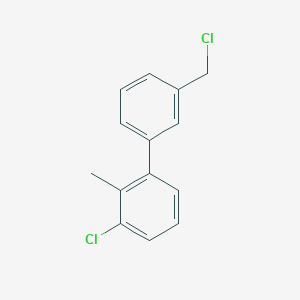![molecular formula C13H19NO3S B8585136 [3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate](/img/structure/B8585136.png)
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate is an organic compound with the molecular formula C13H19NO3S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is functionalized with a methanesulfonate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be achieved using a dehydrating agent such as thionyl chloride.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction. A suitable precursor, such as a phenyl halide, can be reacted with the azetidine derivative in the presence of a base like sodium hydride.
Methanesulfonation: The final step involves the introduction of the methanesulfonate ester group. This can be achieved by reacting the azetidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of β-amino alcohols and phenyl halides.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and minimize impurities.
Purification and Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the azetidine ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced azetidine derivatives.
科学研究应用
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用机制
The mechanism of action of [3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
相似化合物的比较
Similar Compounds
1-(Diphenylmethyl)-3-azetidinyl methanesulfonate: A similar compound with a diphenylmethyl group instead of a phenyl group.
3-(Azetidin-1-yl)-1-phenylpropyl chloride: A compound with a chloride group instead of a methanesulfonate group.
3-(Azetidin-1-yl)-1-phenylpropyl acetate: A compound with an acetate group instead of a methanesulfonate group.
Uniqueness
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate is unique due to its combination of an azetidine ring, a phenyl group, and a methanesulfonate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC 名称 |
[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)17-13(8-11-14-9-5-10-14)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
InChI 键 |
HYPCGQGUIGAGBS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC(CCN1CCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


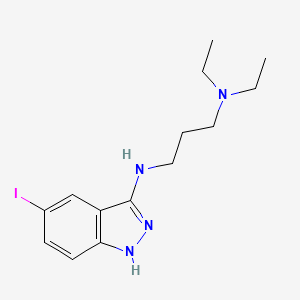
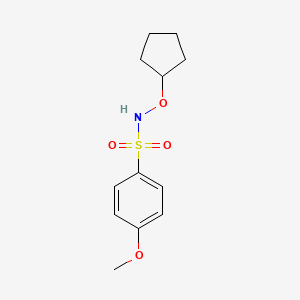
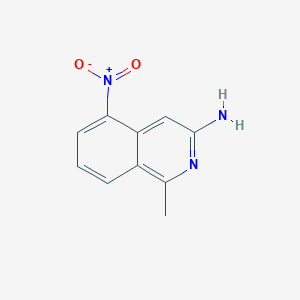
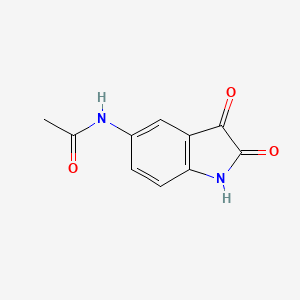
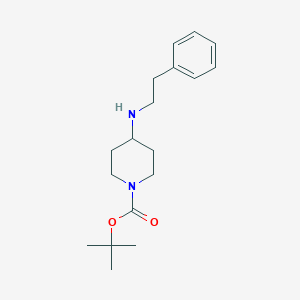
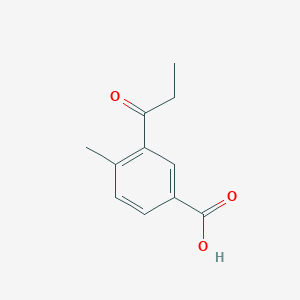
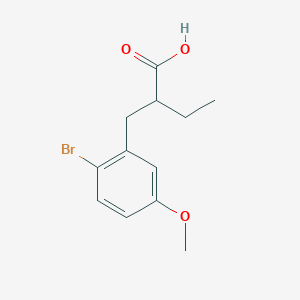
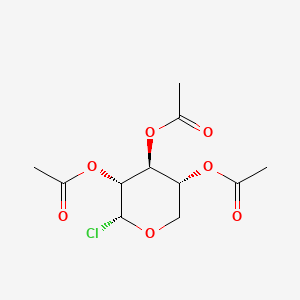
![METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE](/img/structure/B8585122.png)
